Physicochemical Distinction from a Direct Heteroaryl Analog (Benzimidazole vs. Pyrazine)
A direct comparator, N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide (CAS 2034256-76-1), has a significantly larger molecular weight (345.4 g/mol) compared to the target compound (305.32 g/mol), reflecting the replacement of the terminal pyrazine ring with a bulkier benzimidazole . This difference impacts key drug-likeness parameters such as lipophilicity and hydrogen-bonding capacity, which are critical in kinase inhibitor design [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 305.32 |
| Comparator Or Baseline | 345.4 (N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide, CAS 2034256-76-1) |
| Quantified Difference | 13% lower molecular weight for target compound |
| Conditions | Calculated from molecular formula (C₁₆H₁₅N₅O₂ vs. C₁₉H₁₅N₅O₂) |
Why This Matters
Lower molecular weight can improve permeability and solubility, factors that directly influence the selection of a lead-like compound for further optimization.
- [1] PubChem. Substance record for 6-(benzyloxy)-N-(pyrazin-2-yl)pyrimidine-4-carboxamide. Accessed via NCBI. View Source
